Acetyl-(3-methylanilino)cyanamide
Description
Acetyl-(3-methylanilino)cyanamide is a synthetic organic compound featuring a cyanamide group (–NH–C≡N) linked to a 3-methylanilino moiety (C₆H₄(CH₃)–NH–) and an acetyl group (–COCH₃). Cyanamide-containing compounds are known for diverse roles, including agricultural uses (e.g., soil fumigants) and biochemical modifications . The acetyl and methyl substituents may influence its reactivity, solubility, and biological interactions compared to simpler cyanamides like calcium cyanamide .
Properties
CAS No. |
191028-18-9 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.218 |
IUPAC Name |
acetyl-(3-methylanilino)cyanamide |
InChI |
InChI=1S/C10H11N3O/c1-8-4-3-5-10(6-8)12-13(7-11)9(2)14/h3-6,12H,1-2H3 |
InChI Key |
VKBRWUJYSGEILP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NN(C#N)C(=O)C |
Synonyms |
Acetic acid, 1-cyano-2-(3-methylphenyl)hydrazide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N’-(3-methylphenyl)acetohydrazide typically involves the reaction of cyanoacetylhydrazine with 3-methylbenzaldehyde. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for N-Cyano-N’-(3-methylphenyl)acetohydrazide are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N’-(3-methylphenyl)acetohydrazide undergoes various chemical reactions, including:
Cyclization: Formation of heterocyclic compounds.
Condensation: Reaction with aldehydes or ketones to form hydrazones.
Substitution: Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with N-Cyano-N’-(3-methylphenyl)acetohydrazide include:
Aldehydes and Ketones: For condensation reactions.
Acids and Bases: To catalyze cyclization and substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from reactions involving N-Cyano-N’-(3-methylphenyl)acetohydrazide include various heterocyclic compounds, hydrazones, and substituted derivatives .
Scientific Research Applications
N-Cyano-N’-(3-methylphenyl)acetohydrazide has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as an antitumor agent and other therapeutic applications.
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-Cyano-N’-(3-methylphenyl)acetohydrazide involves its interaction with various molecular targets. The cyano and acetohydrazide groups allow it to participate in nucleophilic and electrophilic reactions, leading to the formation of stable complexes with biological molecules. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Calcium Cyanamide (CaCN₂)
Structural Differences :
- Calcium cyanamide is an inorganic salt with the formula CaCN₂, lacking the acetyl and aromatic anilino groups present in Acetyl-(3-methylanilino)cyanamide. Functional Properties:
- Agricultural Use: Calcium cyanamide acts as a soil fumigant and nitrogen fertilizer, effectively reducing anthracnose incidence in strawberry crops by altering soil microbiota and enhancing nutrient availability .
- Reactivity and Hazards: Highly reactive when wet, posing explosion risks and causing severe skin/eye irritation . In contrast, the organic substituents in this compound likely reduce its hygroscopicity and reactivity.
4-(3-Chloro-2-cyanoanilino)phenyl Acetate (CAS 83768-39-2)
Structural Similarities :
- Both compounds feature a cyanoanilino group and an ester/acetyl substituent. However, the target compound replaces the chloro and phenyl acetate groups with a methyl and acetyl moiety. Functional Implications:
- The chloro substituent in 4-(3-Chloro-2-cyanoanilino)phenyl acetate may enhance electrophilicity, whereas the methyl group in this compound could improve metabolic stability or lipophilicity .
Thiazolidinone Derivatives (CAS 459789-82-3)
Key Differences :
- Comparison:
- The absence of the thiazolidinone ring in this compound suggests distinct applications, possibly favoring simpler chemical interactions or lower synthetic complexity .
Data Table: Comparative Analysis of Cyanamide Derivatives
Key Research Findings and Implications
- Biosynthetic Context: Cyanamide is naturally synthesized in Vicia villosa leaves from L-canavanine, highlighting its biological relevance .
- Acetylation Effects: Analogous to Nα-acetyl-α-lysine biosynthesis, acetylation in the target compound may enhance stability or alter interaction with biological targets compared to non-acetylated cyanamides .
- Safety Profile: While calcium cyanamide poses significant hazards, the organic modifications in this compound likely mitigate such risks, though experimental validation is needed.
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